N-[1-(4-Chloro-3-methoxyphenoxy)propan-2-yl]-4-nitrobenzamide
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Overview
Description
N-[1-(4-Chloro-3-methoxyphenoxy)propan-2-yl]-4-nitrobenzamide is an organic compound that features a complex structure with both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Chloro-3-methoxyphenoxy)propan-2-yl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloro-3-methoxyphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Chloro-3-methoxyphenoxy)propan-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in a polar aprotic solvent.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-Chloro-3-methoxyphenoxy)propan-2-yl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(4-Chloro-3-methoxyphenoxy)propan-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-3-(2-methoxyphenoxy)-2-propanol
- 4-(3-Hydroxyphenoxy)benzoic acid
- N-(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-methyl}-2-methylpropyl-4-(3-hydroxyphenoxy)benzamide
Uniqueness
N-[1-(4-Chloro-3-methoxyphenoxy)propan-2-yl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
62539-34-8 |
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Molecular Formula |
C17H17ClN2O5 |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
N-[1-(4-chloro-3-methoxyphenoxy)propan-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C17H17ClN2O5/c1-11(10-25-14-7-8-15(18)16(9-14)24-2)19-17(21)12-3-5-13(6-4-12)20(22)23/h3-9,11H,10H2,1-2H3,(H,19,21) |
InChI Key |
REJIDGZGBQLHRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC(=C(C=C1)Cl)OC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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